molecular formula C17H20F4N2O B604983 (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone CAS No. 1415477-76-7

(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone

Cat. No.: B604983
CAS No.: 1415477-76-7
M. Wt: 344.35
InChI Key: WJCSOVLPWXDKAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[45]decan-2-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple fluorine atoms in this compound enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F4N2O/c1-22-7-4-16(5-8-22)6-9-23(11-16)15(24)12-2-3-14(18)13(10-12)17(19,20)21/h2-3,10H,4-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCSOVLPWXDKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CCN(C2)C(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
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